molecular formula C9H14BrNO2S2 B14916888 5-bromo-N-pentylthiophene-2-sulfonamide

5-bromo-N-pentylthiophene-2-sulfonamide

Cat. No.: B14916888
M. Wt: 312.3 g/mol
InChI Key: DROUCDCBLVZWED-UHFFFAOYSA-N
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Description

5-bromo-N-pentylthiophene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further substituted with a bromine atom and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-pentylthiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with pentyl bromide in the presence of a base such as lithium hydride (LiH). The reaction proceeds through nucleophilic substitution, where the sulfonamide nitrogen attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-pentylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or thiols.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

5-bromo-N-pentylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-pentylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial enzymes or disrupts cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-pentylthiophene-2-sulfonamide is unique due to the combination of the bromine atom and the pentyl group, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C9H14BrNO2S2

Molecular Weight

312.3 g/mol

IUPAC Name

5-bromo-N-pentylthiophene-2-sulfonamide

InChI

InChI=1S/C9H14BrNO2S2/c1-2-3-4-7-11-15(12,13)9-6-5-8(10)14-9/h5-6,11H,2-4,7H2,1H3

InChI Key

DROUCDCBLVZWED-UHFFFAOYSA-N

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

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